

Quercetin 4'-Glucoside-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Quercetin 4'-Glucoside-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of **Quercetin 4'-Glucoside-d3**. This deuterated internal standard is invaluable for the accurate quantification of Quercetin 4'-Glucoside in complex biological matrices, facilitating robust pharmacokinetic and metabolic studies.

Core Chemical Properties

Quercetin 4'-Glucoside-d3 is a stable isotope-labeled form of Quercetin 4'-Glucoside, a naturally occurring flavonoid glycoside. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses. While specific experimental data for the deuterated form is not extensively published, the chemical properties of the non-deuterated analog, Quercetin 4'-Glucoside, are well-characterized and serve as a reliable reference.

Table 1: General Chemical Properties

Property	Value	Source
Analyte Name	Quercetin 4'-Glucoside-d3	[1]
Molecular Formula	C ₂₁ H ₁₇ D ₃ O ₁₂	[1] [2]
Molecular Weight	467.39 g/mol	[1] [2]
Accurate Mass	467.11	[1]
Unlabeled CAS Number	20229-56-5	[2] [3]
Product Format	Neat	[1]
Storage Condition	Refrigerator, in a tightly closed vial	[2]
Shipping Temperature	Room Temperature	[3]

Table 2: Physical and Chemical Properties of Quercetin 4'-Glucoside (Non-deuterated)

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₀ O ₁₂	[4] [5]
Molecular Weight	464.4 g/mol	[4] [5]
Appearance	Yellow powder	[4]
Melting Point	240 - 241 °C	[5]
Solubility	Highly water-soluble	[4]
Stability	Degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be kept in darkness and at low temperatures (< -5°C) for long-term storage.	[4]
Purity (Typical)	>97% (HPLC)	[4]

Experimental Protocols

Accurate quantification of Quercetin 4'-Glucoside and its metabolites is critical for understanding its bioavailability and therapeutic potential. The following section details common experimental methodologies.

Sample Preparation for Biological Matrices

A robust sample preparation protocol is essential to remove interfering substances from complex matrices like plasma.

Workflow for Plasma Sample Preparation:



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Figure 1: Plasma sample preparation workflow.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS) are the most common analytical techniques.

1. HPLC-DAD Method for Quercetin Quantification: A validated HPLC-DAD method can be used for the quantification of quercetin in various samples, including nanoparticles.[6]

- Mobile Phase: A gradient of 1.5% acetic acid in water and a mixture of acetonitrile and methanol is often employed.[6]
- Column: A C18 reversed-phase column is typically used.
- Detection Wavelength: Quercetin shows strong absorbance at approximately 368 nm.[6]
- Retention Time: Under optimal conditions, quercetin can be eluted rapidly, often in under 4 minutes.[6]

- Validation Parameters: The method should be validated for linearity, precision, accuracy, sensitivity, stability, and selectivity.[6] Quercetin solutions have shown greater stability when stored at 4°C.[6]

2. UHPLC-QTOF MS/MS for Metabolite Profiling: Ultra-High-Performance Liquid

Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful tool for identifying and quantifying quercetin metabolites in biological fluids.[7][8]

- Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of metabolites.[7][8]
- Metabolite Identification: Identification is achieved by comparing accurate mass measurements and fragmentation patterns with a database of known quercetin metabolites or by using software for molecular structure correlation.[8]
- Quantification: Relative quantification can be performed using an appropriate internal standard, such as Quercetin 4'-O-glucoside.[8]

Table 3: Example UHPLC-MS/MS Parameters for Quercetin Metabolite Analysis

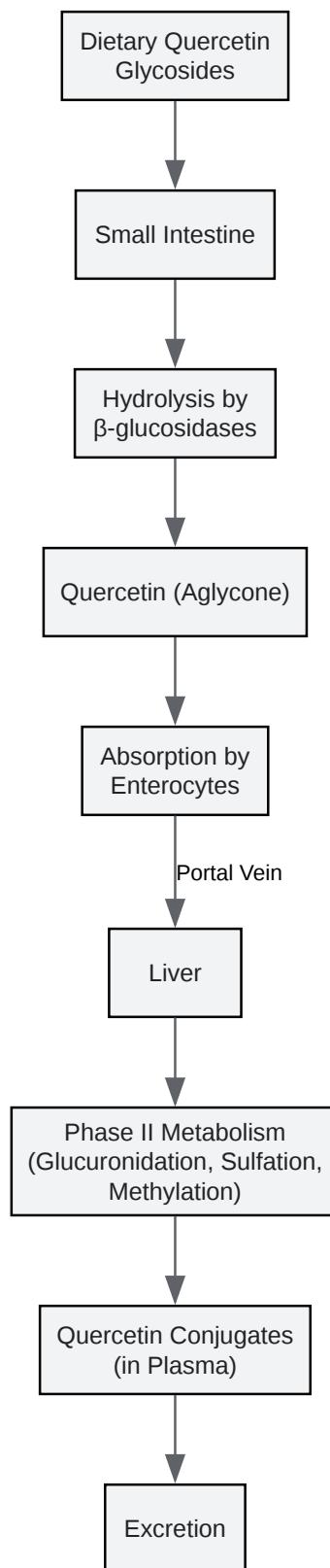
Parameter	Setting	Source
Column	Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)	[9]
Mobile Phase	Gradient of acetonitrile and 0.1% formic acid in water	[9]
Flow Rate	0.4 mL/min	[9]
Ionization Mode	Electrospray Negative Ionization	[9]
Detection Mode	Multiple Reaction Monitoring (MRM)	[9]

Biological Significance and Signaling Pathways

Quercetin and its glycosides, once absorbed, undergo extensive metabolism and have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[10][11][12]

Metabolism of Quercetin Glycosides

Dietary quercetin glycosides are hydrolyzed in the intestine to the aglycone, quercetin, which is then absorbed.[13] In the enterocytes and liver, quercetin undergoes phase II metabolism, including glucuronidation, sulfation, and methylation, to form various conjugates that circulate in the plasma.[13][14]



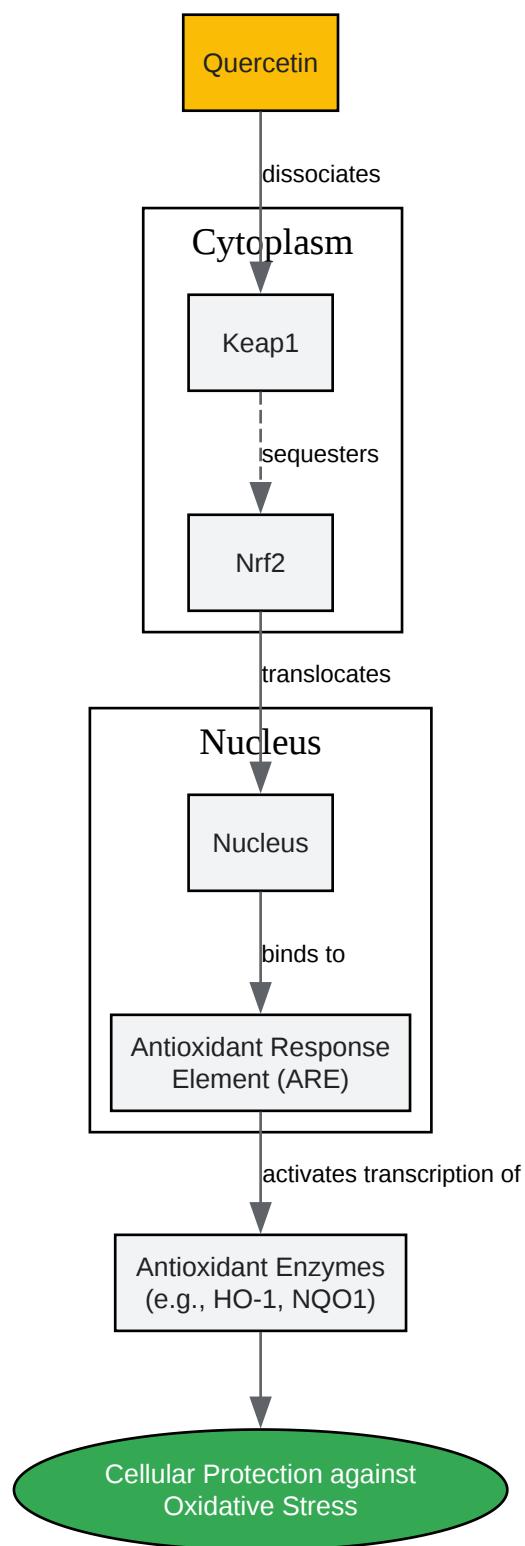
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Figure 2: Simplified metabolic pathway of quercetin glycosides.

Modulation of Key Signaling Pathways

Quercetin has been shown to influence several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. PI3K/Akt, MAPK, and Wnt Signaling: In cancer cells, quercetin can inhibit the PI3K/Akt, MAPK, and Wnt signaling pathways, leading to decreased cell viability, cell cycle arrest, and induction of apoptosis.[\[10\]](#)
2. Nrf2 Signaling Pathway: Quercetin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[\[15\]](#)[\[16\]](#) By promoting the translocation of Nrf2 to the nucleus, quercetin upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[\[15\]](#) This mechanism is particularly relevant for its neuroprotective effects.[\[15\]](#)[\[16\]](#)



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Figure 3: Quercetin activation of the Nrf2 signaling pathway.

3. AMPK/mTOR Signaling Pathway: Quercetin can induce apoptosis in cancer cells by regulating the Sestrin 2-AMPK-mTOR signaling pathway.[\[11\]](#) It increases intracellular reactive oxygen species (ROS), which in turn upregulates Sestrin 2, leading to the activation of AMPK and inhibition of mTOR.[\[11\]](#)

This technical guide provides a foundational understanding of **Quercetin 4'-Glucoside-d3** and its applications in research. The use of this stable isotope-labeled internal standard is crucial for obtaining reliable and accurate data in studies investigating the pharmacokinetics, metabolism, and biological activities of quercetin and its derivatives.

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